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Compound of Interest

Compound Name: SC-26196

Cat. No.: B126011

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SC-26196, a pivotal pharmacological tool for the
investigation of lipid metabolism. We will explore its mechanism of action, summarize key
guantitative data, detail relevant experimental protocols, and illustrate its impact on critical
signaling pathways.

Core Concepts: Introduction to SC-26196

SC-26196, with the chemical name 2,2-diphenyl-5-(4-[[(1E)-pyridin-3-yl-
methylidene]amino]piperazin-1-yl)pentanenitrile, is a potent and selective inhibitor of Fatty Acid
Desaturase 2 (FADS2), also known as A6-desaturase.[1] FADS2 is the rate-limiting enzyme in
the biosynthesis of long-chain polyunsaturated fatty acids (PUFAS), which are crucial
components of cell membranes and precursors for signaling molecules.[2] The selectivity of
SC-26196 for FADS2 over other key desaturases like FADS1 (A5-desaturase) and Stearoyl-
CoA Desaturase-1 (SCD1, A9-desaturase) makes it an invaluable tool for dissecting the
specific roles of the A6-desaturation pathway in various physiological and pathological
processes.

Table 1: Physicochemical Properties of SC-26196
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Property Value Reference
Molecular Weight 423.55 g/mol

Formula C27H29Ns

CAS Number 218136-59-5

Solubility Soluble to 25 mM in DMSO

Purity =95%

Storage Store at -20°C

Mechanism of Action: Selective Inhibition of FADS2

SC-26196 exerts its effects by directly inhibiting the enzymatic activity of FADS2. This enzyme
introduces the first double bond in the conversion of essential fatty acids, such as linoleic acid
(LA, 18:2n-6) and a-linolenic acid (ALA, 18:3n-3), into their more unsaturated derivatives. By
blocking this key step, SC-26196 effectively decreases the downstream synthesis of crucial
PUFAs like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid
(DHA).

Caption: PUFA synthesis pathways and the inhibitory action of SC-26196 on FADS2 (A6-
desaturase).

Quantitative Data Summary

The potency and selectivity of SC-26196 have been characterized in numerous studies. The
following tables summarize key quantitative findings.

Table 2: Inhibitory Activity of SC-26196
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Target Enzyme ICso (in vitro) Notes Reference
FADS2 (A6- Highly potent
( 0.2 uM anYP
desaturase) inhibition.
FADS1 (A5- Demonstrates high
>200 pM N
desaturase) selectivity.
SCDL1 (A9- Demonstrates high
>200 uM .
desaturase) selectivity.
Table 3: Effects of SC-26196 on PUFA Metabolism in Human Cells
Substrate .
Cell Type % Inhibition | Effect Reference

(Concentration)

[1-14C] 18:2n-6 (2 pM)

Fibroblasts, Smooth

Muscle, Astrocytes

87-95% inhibition of

desaturation

[1-14C] 18:3n-3 (2 uM)  Fibroblasts ICs0 0f 0.2-0.4 uM

[3-14C] 24:5n-3 Fibroblasts ICso of 0.2-0.4 uM

[3-14C] 22:5n-3 to ] 75% reduction in
Fibroblasts )

DHA conversion

[3-14C] 24:5n-3 to ) 84% reduction in
Fibroblasts

DHA

conversion

Table 4: Concentrations of SC-26196 Used in Various Cell-Based Assays
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Concentration L
Cell Type | Model Application Reference
Range

) Proliferation,
Ovarian Cancer Cells 100 nM - 500 nM _
Apoptosis, Stemness

Adrenocortical Lipidomics,
: 10 pMm . :
Carcinoma Steroidogenesis
Cell Migration, Lipid
Melanoma Cells 50 uM ]
Unsaturation
Triple-Negative Breast Ferroptosis
10 uM -
Cancer Susceptibility

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below
are synthesized protocols for key experiments involving SC-26196.

This protocol is based on the methodology used to determine the inhibitory effect of SC-26196
on the desaturation of radiolabeled fatty acids.

e Cell Culture: Plate human cells (e.qg., skin fibroblasts, HepG2) in appropriate growth medium
and culture until they reach near-confluency.

e Pre-incubation with Inhibitor: Replace the growth medium with a serum-free medium
containing the desired concentration of SC-26196 (dissolved in DMSO) or a vehicle control
(DMSO alone). Incubate for a specified period (e.g., 30 minutes to 2 hours).

e Substrate Addition: Add a radiolabeled substrate, such as [1-**C]linoleic acid (18:2n-6), to the
medium at a final concentration of approximately 2 uM.

 Incubation: Continue the incubation for a period sufficient for detectable substrate conversion
(e.g., 4-6 hours).

 Lipid Extraction: Terminate the reaction by washing the cells with PBS. Scrape the cells and
extract total lipids using a chloroform:methanol (2:1, v/v) solution (Folch method).
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o Saponification & Methylation: Saponify the extracted lipids and methylate the resulting fatty
acids to form fatty acid methyl esters (FAMES).

e Analysis: Separate the FAMEs using reverse-phase high-performance liquid chromatography
(HPLC) equipped with a radioactivity detector.

e Quantification: Calculate the desaturase activity by determining the percentage of
radioactivity converted from the substrate (e.g., 18:2n-6) to the product (e.g., 18:3n-6).

This workflow outlines the steps to analyze global changes in the lipidome following SC-26196
treatment.

Experimental Workflow: Lipidomics

3. Lipid Extraction 4. LC-MS/MS Analysis
- Add methyl-tert-butyl ether (MTBE) - Inject sample into LC system
- Vortex and phase separate - Separate lipids by chromatography
S

- Collect organic (lipid) layer - Detect and fragment ions in M:

1. Cell Culture & Treatment
- Plate cells (e.g., NCI-H295R)
- Treat with SC-26196 or DMSO
- Incubate for 18-48 hours

| -

Click to download full resolution via product page

Caption: A typical experimental workflow for studying the effect of SC-26196 on the cellular
lipidome.

SC-26196 has been used in various mouse models to study its systemic effects.

» Obesity Model: To study effects on steroidogenesis, C57BL/6J mice on a high-fat diet (HFD)
were administered SC-26196 mixed into the HFD at a concentration of 0.625 g/kg of food for
8 weeks. This corresponds to an approximate daily dose of 100 mg/kg of animal weight.

o Ovarian Cancer Xenograft Model: For cancer studies, SC-26196 was administered to SCID
mice bearing GFP-ES-2 cell xenografts via intraperitoneal injection at a dose of 100 mg/kg,
administered every two days (g.2d).

Applications and Downstream Effects
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The inhibition of FADS2 by SC-26196 triggers a cascade of downstream cellular events,
making it a valuable probe in multiple research areas.

In cancer research, SC-26196 has been instrumental in linking lipid metabolism to cancer cell
stemness and survival.

« Inhibition of Cancer Stem Cells (CSCs): SC-26196 can eliminate CSCs from ovarian cancer
cell lines and inhibit the formation of spheroids, a key characteristic of stemness. This is
often associated with the downregulation of stemness markers like ALDH1A1l, Sox2, and
Nanog.

« Induction of Ferroptosis: By altering the balance of polyunsaturated and monounsaturated
fatty acids, FADSZ2 inhibition can sensitize cancer cells to ferroptosis, a form of iron-
dependent cell death driven by lipid peroxidation. Treatment with SC-26196, particularly in
combination with an SCD1 inhibitor, has been shown to increase intracellular ferrous ions
(Fe?*) and reactive oxygen species (ROS), leading to cell death. However, in some contexts
like triple-negative breast cancer, FADS2 inhibition can paradoxically prevent ferroptosis by
reducing the pool of highly peroxidisable PUFAs.
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Caption: Downstream consequences of FADS2 inhibition by SC-26196 in cancer cells.

SC-26196 is also a powerful tool for investigating the role of FADS2 in systemic metabolism
and endocrine function.

o Steroidogenesis: Studies in adrenocortical cells have shown that FADS2 inhibition with SC-
26196 reprograms the mitochondrial lipidome. This leads to reduced mitochondrial
cholesterol uptake and, consequently, diminished synthesis of corticosteroids like
aldosterone and corticosterone. These findings highlight a direct link between PUFA
synthesis and adrenal steroid production.

 Inflammation: As PUFAs like arachidonic acid are precursors to pro-inflammatory
eicosanoids, FADS2 inhibition has predictable anti-inflammatory effects. SC-26196 has been
shown to exhibit anti-inflammatory properties in a mouse edema model, underscoring the
role of the A6-desaturation pathway in inflammation.
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Conclusion

SC-26196 is a highly selective and potent FADS2 inhibitor that has become an indispensable
chemical probe in the field of lipid metabolism. Its ability to specifically block the A6-
desaturation pathway enables researchers to precisely investigate the multifaceted roles of
PUFAs in health and disease. From dissecting fundamental biochemical pathways to
uncovering novel therapeutic vulnerabilities in cancer and metabolic disorders, SC-26196
provides a clear and quantifiable method for modulating cellular lipid composition and studying
the functional consequences. This guide serves as a foundational resource for professionals
seeking to leverage this powerful tool in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [SC-26196 in Lipid Metabolism Studies: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126011#role-of-sc-26196-in-lipid-metabolism-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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